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Compound of Interest

Compound Name: 3-Ethyl-piperazin-2-one

Cat. No.: B1365958

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethyl-piperazin-2-one

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation
of novel chemical entities is a cornerstone of success. 3-Ethyl-piperazin-2-one (CeéH12N20,
Mol. Wt.: 128.17 g/mol ) is a heterocyclic compound belonging to the piperazinone class.[1][2]
This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide
array of pharmacologically active agents.[3] The presence of a lactam ring, secondary amines,
and a chiral center makes its unambiguous characterization essential for ensuring purity,
understanding conformational dynamics, and establishing structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the expected spectroscopic
signature of 3-Ethyl-piperazin-2-one. As experimental spectra for this specific molecule are
not readily available in public repositories, this document leverages foundational spectroscopic
principles and data from closely related analogues to present a robust, predictive analysis. The
methodologies and interpretations detailed herein are designed to serve as a practical
reference for researchers, scientists, and quality control professionals engaged in the synthesis
and analysis of similar compounds.

Molecular Structure and Spectroscopic Overview

The structural features of 3-Ethyl-piperazin-2-one dictate its spectroscopic behavior. The
molecule contains:
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A six-membered piperazinone ring.

A secondary amide (lactam) functionality.

Two secondary amine protons (N-H).

An ethyl substituent at the C3 position, creating a stereocenter.

Multiple methylene (CHz) groups within the ring and the ethyl side chain.

Each of these features will give rise to characteristic signals in Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a multi-faceted confirmation of
the structure.

Caption: Molecular structure of 3-Ethyl-piperazin-2-one.

'H NMR Spectroscopy

Proton NMR (*H NMR) is arguably the most powerful tool for elucidating the specific
arrangement of protons in a molecule. The expected spectrum for 3-Ethyl-piperazin-2-one in
a solvent like DMSO-de would provide distinct signals for the ethyl group, the piperazinone ring
protons, and the exchangeable N-H protons. The choice of an aprotic polar solvent like DMSO-
de is deliberate, as it slows down the proton exchange of the N-H groups, allowing them to be
observed as distinct, often broad, signals.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of
deuterated dimethyl sulfoxide (DMSO-ds). The use of a deuterated solvent is critical to avoid
large solvent signals that would obscure the analyte's spectrum.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard
5 mm probe. Higher field strengths provide better signal dispersion and resolution.[4]

» Data Acquisition:

o Acquire a standard one-dimensional *H spectrum at room temperature.
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o Set the spectral width to cover a range of 0-12 ppm.

o Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise
ratio.

o Integrate all signals to determine the relative number of protons.

» Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID)
signal. Phase and baseline correct the spectrum. Reference the spectrum to the residual
solvent peak of DMSO (6 = 2.50 ppm).

Predicted *H NMR Spectral Data

The chemical shifts and coupling patterns are predicted based on the analysis of similar
piperazinone and lactam structures.[5][6]
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Predicted
Chemical Shift

(3, ppm)

Proton
Assignment

Predicted
Multiplicity

Integration

Justification

-CH2-CHs ~0.9-1.1

Triplet ()

3H

Aliphatic methyl
group coupled to
an adjacent

methylene group.

-CH2-CHs ~1.5-1.8

Multiplet (m)

2H

Methylene
protons adjacent
to both a methyl
group and a
chiral center,
likely resulting in
a complex

multiplet.

Ring CH ~3.0-3.3

Multiplet (m)

1H

Proton at the
chiral center
(C3), adjacent to
the ethyl group
and a ring

methylene.

Ring CH: ~2.8-35

Multiplet (m)

4H

Protons of the
two methylene
groups in the
piperazinone
ring. Their
chemical shifts
are influenced by
adjacent nitrogen
atoms and the
carbonyl group,
often leading to
overlapping

multiplets.[7]
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The amide
proton typically
appears
downfield and is
Broad Singlet (br often broad due
N1-H (Amide) ~75-85 1H
S) to quadrupole
effects from the
adjacent nitrogen
and chemical

exchange.

The secondary
amine proton

) signal is also

) Broad Singlet (br
N4-H (Amine) ~3.0-4.0 ) 1H exchangeable
S

and broad,
appearing in the

aliphatic region.

3C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique
carbon atom gives a distinct signal, making it an excellent tool for confirming the number and
type of carbon environments.

Experimental Protocol: 2*C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR analysis.

 Instrumentation: Utilize the same NMR spectrometer (e.g., 400 MHz), acquiring the spectrum
at a corresponding frequency for 3C (e.g., 100 MHz).

o Data Acquisition:

o Acquire a proton-decoupled 13C spectrum. This is the standard experiment, where all *H-
13C couplings are removed, resulting in a single sharp peak for each carbon.

o Set the spectral width to cover a range of 0-200 ppm.
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o Alarger number of scans is required compared to *H NMR due to the low natural
abundance of the 13C isotope.

o Data Processing: Process the data similarly to the *H spectrum. Reference the spectrum to
the DMSO-ds solvent peak (& = 39.52 ppm).

Predicted **C NMR Spectral Data
] Predicted Chemical Shift (9, o
Carbon Assignment Justification

ppm)

The carbonyl carbon of an

amide or lactam is highly
C=0 (Lactam Carbonyl) ~165- 175 ]

deshielded and appears

significantly downfield.[3]

This carbon is attached to a
_ nitrogen and is part of the ring,
CH (Chiral Center, C3) ~55-65 o ] o
placing it in this characteristic

region.

Aliphatic carbons adjacent to
Ring CHz (C5, C6) ~40 - 50 nitrogen atoms are typically
found in this range.[8][9]

The methylene carbon of the
-CHz2-CHs ~25-35
ethyl group.

The terminal methyl carbon of
-CH2-CHs ~10-15 the ethyl group, appearing in

the far upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

e Sample Preparation:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://revroum.lew.ro/wp-content/uploads/2017/12/Art%2008.pdf
https://www.researchgate.net/publication/258943891_13C_Nuclear_magnetic_resonance_spectra_of_some_N-alkylpiperidines_and_the_corresponding_N-oxides_N-Substitution_and_N-oxidation_effects
https://m.chemicalbook.com/SpectrumEN_110-85-0_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This is a rapid and common method.

o KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide
(KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a
hydraulic press.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Record the sample spectrum over the range of 4000-400 cm™1.

o The final spectrum is automatically ratioed against the background to show only the
sample's absorbance.

Predicted Characteristic IR Absorption Bands
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Vibrational Mode

Expected .
Intensity
Wavenumber (cm~?)

Justification

N-H Stretch (Amine &
Amide)

3200 - 3400 Medium, Broad

Overlapping signals
from the secondary
amine and lactam N-H
groups. Hydrogen
bonding can broaden
these peaks.[10][11]

C-H Stretch (Aliphatic)

2850 - 3000 Medium-Strong

C-H stretching
vibrations from the
ethyl and
piperazinone ring

methylene groups.

C=0 Stretch (Lactam)

1650 - 1690 Strong

This is a highly
characteristic and
strong absorption for a
six-membered ring
lactam. Its exact
position is sensitive to
ring strain and

hydrogen bonding.[12]

N-H Bend

1550 - 1650 Medium

Bending vibration of
the N-H bonds.

C-N Stretch

1100 - 1300 Medium

Stretching vibrations
for the C-N bonds

within the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering powerful confirmation of its identity and structure. Electrospray

lonization (ESI) is a soft ionization technique well-suited for polar molecules like 3-Ethyl-

piperazin-2-one, typically yielding the protonated molecular ion [M+H]*.
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Experimental Protocol: ESI-MS

o Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable
solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote
protonation.

e Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole,
time-of-flight (TOF), or ion trap analyzer).

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum
in positive ion mode. The expected molecular weight of CeH12N20 is 128.17. The exact mass
is 128.09496.[2]

e Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]* ion (m/z 129.1) and
subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation

e Molecular lon: A prominent peak at m/z 129.1 corresponding to the protonated molecule,
[CeH12N20 + H]*, is expected.

» Major Fragmentation Pathways: The fragmentation of piperazine derivatives is often initiated
by the cleavage of the ring.[13] A logical pathway for 3-Ethyl-piperazin-2-one would involve
the loss of the ethyl group or cleavage of the amide bond.

[M+H]*
m/z 129.1

- Cz2Ha - C2Hse -CO

Loss of ethylene (-28 Da) Loss of ethyl radical (-29 Da) 0ss of CO (-28 Da
m/z 101.1 m/z 100.1 0

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for [M+H]* of 3-Ethyl-piperazin-2-one.
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e Loss of the Ethyl Group: Cleavage of the C-C bond can lead to the loss of an ethyl radical
(29 Da), resulting in a fragment at m/z 100.1, or the loss of ethylene (28 Da) via a
rearrangement, yielding a fragment at m/z 101.1.

» Ring Cleavage: A common fragmentation for lactams is the loss of carbon monoxide (CO, 28
Da), which would also produce a fragment at m/z 101.1.

Conclusion

The comprehensive spectroscopic analysis of 3-Ethyl-piperazin-2-one relies on the
synergistic use of NMR, IR, and MS. The predicted data provides a detailed fingerprint for this
molecule: tH and 3C NMR define its carbon-hydrogen framework, IR spectroscopy confirms its
key functional groups (especially the characteristic lactam C=0), and mass spectrometry
verifies its molecular weight and provides insight into its structural stability. Together, these
techniques offer a self-validating system for the unambiguous identification and quality
assessment of 3-Ethyl-piperazin-2-one, which is indispensable for its application in research
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. CAS 1240586-25-7 | (S)-3-Ethyl-piperazin-2-one - Synblock [synblock.com]
e 2. echemi.com [echemi.com]

e 3. revroum.lew.ro [revroum.lew.ro]

e 4. rsc.org [rsc.org]

o 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams,
Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nim.nih.gov]

¢ 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid
Esters from 1,2-Diamines - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1365958?utm_src=pdf-body
https://www.benchchem.com/product/b1365958?utm_src=pdf-body
https://www.benchchem.com/product/b1365958?utm_src=pdf-custom-synthesis
https://www.synblock.com/product/1240586-25-7.html
https://www.echemi.com/products/pid_Rock40992-3-ethyl-piperazin-2-one.html
https://revroum.lew.ro/wp-content/uploads/2017/12/Art%2008.pdf
https://www.rsc.org/suppdata/d1/nj/d1nj05596h/d1nj05596h1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9182393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9182393/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted
piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]
10. researchgate.net [researchgate.net]

11. pubs.acs.org [pubs.acs.org]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 3-Ethyl-piperazin-
2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1365958#spectroscopic-data-nmr-ir-ms-of-3-ethyl-
piperazin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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